tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)9-10(13)14-8-6-4-5-7-15(8)9/h4-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRLMYRYEHDDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C2N1CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable pyridine derivative with an amine source in the presence of a tert-butyl carbamate.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions.
Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while substitution reactions can lead to the formation of different substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain imidazo derivatives can inhibit Aurora kinases, which are crucial in cell division and are often overexpressed in cancer cells. The compound tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has been investigated for its ability to selectively inhibit Aurora-A kinase activity. This selectivity is vital as it can lead to reduced side effects compared to non-selective inhibitors .
Inhibition of Protein Kinases
Protein kinases play a pivotal role in various cellular processes and are significant targets for drug development. The compound has been studied for its potential as an inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), specifically IRAK-4. These kinases are implicated in inflammatory diseases and autoimmune disorders. By inhibiting IRAK-4, this compound could contribute to therapeutic strategies against these conditions .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is critical for optimizing its efficacy and selectivity as a therapeutic agent. Modifications to the core imidazo structure can significantly influence its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increases lipophilicity and cellular uptake |
| Substitution at the 3-position | Alters kinase selectivity |
| Variations in the carboxylate group | Impacts solubility and bioavailability |
These modifications are essential for enhancing the compound's pharmacological profile and minimizing potential off-target effects.
Case Studies
Several studies have focused on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives:
- A study demonstrated that specific substitutions on the imidazo ring led to improved potency against Aurora-A with IC50 values significantly lower than those of existing treatments .
- Another investigation highlighted the compound's ability to inhibit IRAK-4 effectively, showcasing its potential in treating inflammatory conditions with a favorable selectivity profile compared to other kinase inhibitors .
Mechanism of Action
The mechanism by which tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely, but often include interactions with key biological molecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences between the target compound and its analogs:
Physicochemical Properties
- Solubility and Reactivity : The tert-butyl group in the target compound improves lipophilicity compared to methyl or ethyl esters, favoring organic-phase reactions. In contrast, the carboxylic acid derivative (Compound 61 precursor) exhibits higher aqueous solubility due to its ionizable COOH group .
- The tert-butyl ester’s stability under basic conditions makes it a preferred protecting group .
Biological Activity
Tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS RN: 1955530-77-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C₁₈H₃₀N₄O₂
- Molecular Weight : 334 Da
- LogP : 1.57
- Polar Surface Area : 82 Ų
The imidazo[1,2-a]pyridine scaffold has been associated with various biological activities. Research indicates that compounds within this class can interact with multiple biological targets, influencing pathways related to antimicrobial resistance and cell proliferation.
Antimicrobial Activity
Studies have demonstrated the effectiveness of imidazo[1,2-a]pyridine derivatives against a range of pathogens. For instance:
- Antituberculosis Activity : The compound was evaluated for its in vitro activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for several analogues were reported to be ≤1 μM against drug-resistant strains of Mtb . This suggests that this compound may possess similar properties.
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that while some imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial properties, they may also exhibit toxicity towards mammalian cell lines. For example, one study reported an IC50 value of 3.6 μg/mL for certain analogues against VERO cells .
Study on Antituberculosis Activity
A significant study focused on the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives for their antituberculosis properties. The results indicated that several compounds exhibited selective potency against Mtb with MIC values significantly lower than those observed in conventional treatments. Notably, the transcriptional profiling of treated Mtb provided insights into the potential mechanisms by which these compounds exert their effects .
Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that modifications at specific positions on the imidazo[1,2-a]pyridine ring could enhance biological activity. For instance, substituents at the 3-position were found to be critical for maintaining antimicrobial efficacy while minimizing cytotoxic effects on human cells. This highlights the importance of structural optimization in developing effective therapeutic agents from this scaffold .
Summary of Findings
| Biological Activity | MIC (μM) | IC50 (μg/mL) | Target Pathogen |
|---|---|---|---|
| Antituberculosis | ≤1 | - | Mtb |
| Cytotoxicity | - | 3.6 | VERO cells |
Q & A
Basic Research Questions
Q. How can the synthesis of tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate be optimized for improved yield and purity?
- Methodology : Multi-step synthesis typically involves condensation reactions with tert-butyl and ester-functionalized precursors. Key parameters include:
- Temperature : Controlled heating (e.g., 80–100°C) to minimize side reactions.
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
- Catalysts : Use of Pd-based catalysts for cross-coupling steps or acid/base catalysts for cyclization .
- Validation : Monitor reaction progress via TLC and purify intermediates using column chromatography. Final purity (>95%) is confirmed by HPLC and elemental analysis .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positioning and ring saturation (e.g., tert-butyl at C2, carboxylate at C3) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., 236.31 g/mol) and detects isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, use SHELXL for refinement (if crystalline) .
Q. What strategies mitigate solubility challenges in pharmacological assays?
- Functional group modification : Replace the methyl ester with a hydrophilic group (e.g., carboxylic acid) to enhance aqueous solubility .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability in vitro .
Advanced Research Questions
Q. How can contradictory reports on biological activity (e.g., kinase inhibition vs. antimicrobial effects) be resolved?
- Mechanistic validation :
- Target profiling : Use kinase selectivity panels or microbial growth assays under standardized conditions (pH, temperature) to confirm activity .
- Data normalization : Account for variations in assay protocols (e.g., ATP concentration in kinase assays) by cross-referencing with published controls .
- Structural analogs : Compare bioactivity with derivatives (e.g., 2-tert-butyl-6-amine analog, CAS 1306606-89-2) to identify substituent-dependent trends .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with modified groups (Table 1) and test against target enzymes (e.g., COX-2, EGFR).
- Key parameters :
-
Lipophilicity : Introduce trifluoromethyl or cyclopentyl groups to assess membrane permeability .
-
Steric effects : Compare tert-butyl with smaller alkyl groups (e.g., ethyl, isopropyl) to evaluate binding pocket compatibility .
Analog Substituent Biological Activity 7-(Trifluoromethyl) derivative CF₃ at C7 Enhanced kinase inhibition 6-Carboxamide derivative CONH₂ at C6 Improved antimicrobial activity
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., COX-2, PDB: 5KIR).
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO) with IC₅₀ values to guide analog design .
Data Contradiction Analysis
Q. How to address discrepancies in reported binding affinities for imidazo[1,2-a]pyridine derivatives?
- Source identification :
- Assay conditions : Variability in buffer pH or ionic strength alters protonation states. Standardize to pH 7.4 .
- Protein isoforms : Confirm target isoform (e.g., EGFR T790M vs. wild-type) used in studies .
- Consensus scoring : Use ensemble docking with multiple crystal structures to reduce false positives .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
